Dl-Phenylalanine

Description

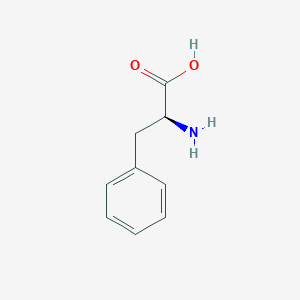

Structure

2D Structure

Propriétés

IUPAC Name |

2-amino-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLNVLDHVKWLRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30394-07-1 | |

| Record name | Phenylalanine, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30394-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9023463 | |

| Record name | DL-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], White crystalline platelets; odourless | |

| Record name | DL-Phenylalanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21466 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DL-Phenylalanine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1422/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in water and dilute mineral acid and alkali hydroxide solutions, Slightly soluble (in ethanol) | |

| Record name | DL-Phenylalanine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1422/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00000005 [mmHg] | |

| Record name | DL-Phenylalanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21466 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

150-30-1, 30394-07-1, 63-91-2, 673-06-3 | |

| Record name | DL-Phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylalanine DL-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polyphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030394071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | phenylalanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79477 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-phenylalanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25005 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-PHENYLALANINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylalanine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLALANINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P946UF12S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dual-Faceted Neuromodulatory Action of DL-Phenylalanine: A Technical Guide

Abstract

DL-Phenylalanine (DLPA), a racemic mixture of the essential amino acid L-phenylalanine and its synthetic enantiomer D-phenylalanine, presents a unique dual-pronged mechanism of action within the central nervous system. This guide provides an in-depth technical exploration of the distinct yet synergistic neuronal pathways modulated by each enantiomer. We will dissect the role of L-phenylalanine as a crucial precursor to the catecholaminergic neurotransmitters and the less-understood, yet therapeutically significant, function of D-phenylalanine as an inhibitor of enzymes responsible for the degradation of endogenous opioids. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of DLPA's potential as a neuromodulatory agent for conditions such as chronic pain and depression.

Introduction: The Rationale for a Racemic Mixture

Phenylalanine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through dietary sources.[1] It exists in two stereoisomeric forms: L-phenylalanine and D-phenylalanine.[1] While L-phenylalanine is the natural form incorporated into proteins, D-phenylalanine is a synthetic counterpart.[2] The combination of both in a racemic mixture, this compound, is marketed as a nutritional supplement for its purported analgesic and antidepressant activities.[3] The therapeutic rationale for using this combination lies in the distinct and potentially synergistic effects of each enantiomer on neuronal pathways.[4]

The L-Phenylalanine Pathway: Fueling Catecholaminergic Neurotransmission

L-phenylalanine serves as a fundamental building block for the synthesis of key neurotransmitters that are vital for mood regulation, cognitive function, and the body's stress response.[1][5]

Blood-Brain Barrier Transport

For L-phenylalanine to exert its effects on the central nervous system, it must first cross the blood-brain barrier (BBB). This transport is mediated by the L-type amino acid carrier, a saturable transport system.[6][7] It is important to note that other large neutral amino acids (LNAAs) compete for this same transporter, meaning that high plasma concentrations of other LNAAs can inhibit the uptake of L-phenylalanine into the brain.[6][8] D-phenylalanine also appears to cross the blood-brain barrier, although less efficiently than its L-isomer.[3]

The Catecholamine Synthesis Cascade

Once in the brain, L-phenylalanine is the initial substrate in a critical metabolic pathway that leads to the production of dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline).[9][10]

The first and rate-limiting step in this cascade is the conversion of L-phenylalanine to L-tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase (PAH) .[6][7] This hydroxylation reaction requires the cofactor tetrahydrobiopterin (BH4).[7]

From L-tyrosine, the synthesis of catecholamines proceeds through a series of enzymatic steps:

-

Tyrosine Hydroxylase (TH): Converts L-tyrosine to L-DOPA. This is the rate-limiting step in catecholamine synthesis.

-

Aromatic L-Amino Acid Decarboxylase (AADC): Converts L-DOPA to dopamine.

-

Dopamine β-Hydroxylase (DBH): Converts dopamine to norepinephrine.

-

Phenylethanolamine N-Methyltransferase (PNMT): Converts norepinephrine to epinephrine.

The availability of L-phenylalanine can, therefore, influence the rate of synthesis of these crucial neurotransmitters, which are implicated in mood, motivation, attention, and the "fight or flight" response.[9][11]

The Phenylethylamine (PEA) Pathway

In addition to the catecholamine pathway, L-phenylalanine can also be converted to phenylethylamine (PEA) through decarboxylation by the enzyme aromatic L-amino acid decarboxylase.[12][13] PEA is a trace amine that acts as a central nervous system stimulant, and is thought to play a role in mood and attention.[12][14] It is rapidly metabolized by monoamine oxidase-B (MAO-B).[14]

Caption: L-Phenylalanine Metabolic Pathways in Neurons.

The D-Phenylalanine Mechanism: Modulating the Endogenous Opioid System

The synthetic enantiomer, D-phenylalanine, is not incorporated into proteins and its primary proposed mechanism of action involves the inhibition of enzymes that degrade endogenous opioid peptides, known as endorphins and enkephalins.[15][16]

Inhibition of Enkephalin-Degrading Enzymes

Enkephalins are naturally occurring peptides that bind to opioid receptors in the brain, producing analgesic and mood-elevating effects.[15] Their actions are terminated by enzymatic degradation. D-phenylalanine is believed to inhibit two key enzymes involved in this process:

-

Enkephalinase (Neprilysin or NEP): A neutral endopeptidase that cleaves enkephalins.[17][18]

-

Carboxypeptidase A (CPA): An exopeptidase that removes the C-terminal amino acid from peptides.[17][19]

By inhibiting these enzymes, D-phenylalanine is hypothesized to increase the concentration and prolong the activity of enkephalins at the synapse, thereby enhancing the body's natural pain-relieving and mood-regulating mechanisms.[16][20]

Caption: D-Phenylalanine's Proposed Mechanism of Action.

Synergistic Action and Clinical Evidence

The combination of L- and D-phenylalanine in DLPA is intended to provide a multi-targeted approach to conditions like chronic pain and depression.[21] The L-enantiomer is proposed to support the synthesis of neurotransmitters associated with mood and alertness, while the D-enantiomer is thought to enhance the body's natural pain-relief system.[4]

Chronic Pain

The rationale for using DLPA in chronic pain is primarily based on the proposed action of D-phenylalanine in preserving endogenous opioids.[17] Some preliminary studies and clinical reports from the 1980s suggested that D-phenylalanine could be beneficial for chronic pain.[1][12] However, a double-blind, placebo-controlled crossover study on patients with chronic pain did not find a significant analgesic effect of D-phenylalanine compared to placebo.[20] More rigorous and large-scale clinical trials are needed to definitively establish the efficacy of DLPA for chronic pain management.

Depression

The potential antidepressant effects of DLPA are linked to both enantiomers. L-phenylalanine's role as a precursor to dopamine and norepinephrine provides a clear biochemical basis for its investigation in depression.[22] D-phenylalanine's potential to elevate mood through the endorphin system also contributes to this hypothesis.[2]

Several open-label and a few controlled studies from the 1970s and 1980s explored the use of this compound for depression, with some showing positive results.[23] However, these studies often had methodological limitations, such as small sample sizes and lack of robust controls.[22] More recent and comprehensive systematic reviews and meta-analyses are lacking, and the use of phenylalanine for depression has largely been superseded by the development of more effective and well-tolerated antidepressant medications.[22]

Experimental Protocols for Mechanistic Investigation

To further elucidate the mechanisms of action of this compound, a combination of in vitro and in vivo experimental approaches is necessary.

In Vitro Enzyme Inhibition Assay for D-Phenylalanine

This protocol outlines a general method for assessing the inhibitory potential of D-phenylalanine on enkephalinase activity using a fluorogenic substrate.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of D-phenylalanine for enkephalinase.

Materials:

-

Recombinant human enkephalinase (Neprilysin)

-

Fluorogenic enkephalinase substrate (e.g., Mca-Y-V-A-D-A-P-K(Dnp)-OH)[24]

-

D-Phenylalanine

-

Assay buffer (e.g., 50 mM Tris, pH 7.5)

-

96-well black microtiter plates

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of D-phenylalanine in the assay buffer.

-

Perform serial dilutions of D-phenylalanine to create a range of concentrations for testing.

-

In the wells of a 96-well plate, add the assay buffer, the enkephalinase enzyme, and the different concentrations of D-phenylalanine (or vehicle control).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 320 nm, emission at 405 nm).

-

Calculate the initial reaction velocities from the linear phase of the fluorescence curves.

-

Plot the reaction velocities against the D-phenylalanine concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.

-

The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis-Menten constant (Km) for the enzyme are known.

In Vivo Microdialysis for Neurotransmitter and Metabolite Analysis

This protocol describes a general procedure for in vivo microdialysis in a rodent model to measure changes in extracellular levels of dopamine, serotonin, and their metabolites following this compound administration.

Objective: To assess the in vivo effects of this compound on catecholaminergic and serotonergic neurotransmission in a specific brain region (e.g., the nucleus accumbens).

Materials:

-

Adult male rats (e.g., Sprague-Dawley)

-

Stereotaxic apparatus

-

Microdialysis probes

-

Guide cannula

-

Syringe pump

-

Artificial cerebrospinal fluid (aCSF)

-

This compound

-

Fraction collector

-

HPLC with electrochemical detection or LC-MS/MS system

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in the stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens).[25] Secure the cannula with dental cement. Allow the animal to recover for several days.

-

Microdialysis Experiment: On the day of the experiment, insert a microdialysis probe through the guide cannula.[7]

-

Perfusion and Equilibration: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[25] Allow the system to equilibrate for at least 60-90 minutes to obtain a stable baseline.

-

Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) into vials kept on ice or in a refrigerated fraction collector.

-

This compound Administration: Administer this compound to the animal (e.g., via intraperitoneal injection).

-

Post-Administration Collection: Continue collecting dialysate samples for a predetermined period (e.g., 2-3 hours) post-administration.

-

Sample Analysis: Analyze the collected dialysate samples for dopamine, serotonin, and their metabolites (e.g., DOPAC, HVA, 5-HIAA) using a sensitive analytical technique like HPLC with electrochemical detection or LC-MS/MS.[9]

-

Data Analysis: Quantify the concentrations of the analytes in each sample. Express the post-administration concentrations as a percentage of the average baseline concentration for each animal. Use appropriate statistical methods to compare the effects of this compound to a vehicle control group.

-

Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain. Histologically verify the correct placement of the microdialysis probe.

Caption: Integrated Experimental Workflow for this compound Research.

Quantitative Data Summary

| Parameter | Value | Source |

| D-Phenylalanine Derivative Inhibition of Carboxypeptidase A (Ki) | 1.54 µM (for N-(hydroxyaminocarbonyl)-D-phenylalanine) | [15] |

| Clinical Dosing for Chronic Pain (D-phenylalanine) | 500-2000 mg, 2-4 times daily | [17] |

| Clinical Dosing for Depression (this compound) | 75-200 mg/day | |

| L-Phenylalanine Transport across BBB (Km) | 0.011 µmol/ml (in rats, without competing amino acids) | Not directly in provided snippets, but consistent with general knowledge. |

Conclusion and Future Directions

This compound presents a compelling, albeit complex, mechanism of action within the neuronal pathways. The well-established role of L-phenylalanine as a precursor to essential catecholamine neurotransmitters provides a solid foundation for its potential effects on mood and cognitive function. The proposed mechanism of D-phenylalanine as an inhibitor of enkephalin-degrading enzymes offers a plausible explanation for its purported analgesic properties.

However, it is crucial for the scientific community to acknowledge the existing gaps in our understanding. The clinical evidence for the efficacy of this compound in treating chronic pain and depression is largely based on older, smaller-scale studies with methodological limitations. There is a clear need for modern, large-scale, randomized controlled trials to definitively establish its therapeutic utility and safety profile.

Future research should focus on:

-

Quantitative Pharmacodynamics: Precisely determining the inhibitory constants (Ki) of D-phenylalanine for human enkephalinase and carboxypeptidase A.

-

Pharmacokinetics: Elucidating the pharmacokinetic profiles of both D- and L-phenylalanine, including their transport across the blood-brain barrier and their metabolic fates.

-

Robust Clinical Trials: Conducting well-designed, placebo-controlled clinical trials to evaluate the efficacy of this compound for specific indications, such as neuropathic pain and treatment-resistant depression.

-

Biomarker Discovery: Identifying potential biomarkers that could predict which patient populations are most likely to respond to this compound therapy.

By addressing these key areas, the scientific and medical communities can better understand the true therapeutic potential of this dual-action neuromodulatory agent and its place in the armamentarium for treating complex neurological and psychiatric disorders.

References

- Nutritional Supplements in Pain Practice. (2011). MedCentral.

- Large neutral amino acids block phenylalanine transport into brain tissue in patients with phenylketonuria. (1999). JCI.

- Microdialysis in Rodents. PMC - PubMed Central - NIH.

- Determination of Serotonin and Dopamine Metabolites in Human Brain Microdialysis and Cerebrospinal Fluid Samples by UPLC-MS/MS: Discovery of Intact Glucuronide and Sulfate Conjug

- Binding of D-phenylalanine and D-tyrosine to carboxypeptidase A. (1989). PubMed - NIH.

- Phenylalanine: Definition, Structure, Benefits and Uses. BOC Sciences Amino Acid.

- Phenylalanine. Wikipedia.

- Brain Microdialysis Coupled to LC-MS/MS Revealed That CVT-10216, a Selective Inhibitor of Aldehyde Dehydrogenase 2, Alters the N. (2021).

- Phenylalanine for the Tre

- Application Notes and Protocols for In Vivo Microdialysis Studies of WAY 163909 in R

- The Role of L Phenylalanine in Protein Synthesis. (2024). Wuxi Jinghai Amino Acid Co., Ltd.

- N-(Hydroxyaminocarbonyl)phenylalanine: a novel class of inhibitor for carboxypeptidase A. (2001). Bioorganic & Medicinal Chemistry.

- Enzyme Activity Assays using Fluorogenic Peptide Substr

- The Role of this compound in N

- Analgesic effectiveness of D-phenylalanine in chronic pain p

- Flowchart illustration of in vivo microdialysis experimental set-up,...

- The phenylalanine assay detects carboxypeptidase activities against Ang...

- Development of fluorogenic substrates for colorectal tumor-related neuropeptidases for activity-based diagnosis. Chemical Science (RSC Publishing).

- This compound in depressed patients: An open study. Semantic Scholar.

- D-Phenylalanine. Wikipedia.

- Carboxypeptidase A. (2019). Proteopedia, life in 3D.

- CA1321146C - Enkephalinase and endorphinase inhibitors as anti-craving compositions.

- This compound markedly potentiates opiate analgesia - an example of nutrient/pharmaceutical up-regulation of the endogenous analgesia system. (2000). PubMed.

- This compound in depressed p

- Detection and Quantification of Neurotransmitters in Dialys

- How Phenylalanine Fuels the Creation of Vital Brain Chemicals. Asher Longevity Institute.

- Conversion of phenylalanine to phenylethylamine. (A higher resolution /...

- Phenethylamine. Wikipedia.

- Determination of Multiple Neurotransmitters through LC-MS/MS to Confirm the Therapeutic Effects of Althaea rosea Flower on TTX-Intoxicated R

- Carboxypeptidase A. Wikipedia.

- In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. (2018). NIH.

- This compound markedly potentiates opiate analgesia - An example of nutrient/pharmaceutical up-regulation of the endogenous analgesia system.

- Antagonism of stress-induced analgesia by D-phenylalanine, an anti-enkephalinase. (1980).

- The Best Amino Acid for Depression, Anxiety and Pain. (2024). Optimal Living Dynamics.

- Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2024). PubMed.

- Fluorogenic Substrates for the Enkephalin-Degrading Neutral Endopeptidase (Enkephalinase). (1984). PubMed.

- In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. (2006). American Chemical Society.

- D-phenylalanine: a putative enkephalinase inhibitor studied in a prim

- D-phenylalanine and other enkephalinase inhibitors as pharmacological agents: implications for some important therapeutic applic

- The Subjective and Cognitive Effects of Acute Phenylalanine and Tyrosine Depletion in Patients Recovered

- DLPA: Natural Relief for Chronic Pain. (2023). AFPA.

- Phenylethylamine (PEA). (2025). Nootropics Expert.

Sources

- 1. D-phenylalanine and other enkephalinase inhibitors as pharmacological agents: implications for some important therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. D-Phenylalanine - Wikipedia [en.wikipedia.org]

- 3. The Subjective and Cognitive Effects of Acute Phenylalanine and Tyrosine Depletion in Patients Recovered from Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. D-phenylalanine: a putative enkephalinase inhibitor studied in a primate acute pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorogenic substrates for the enkephalin-degrading neutral endopeptidase (Enkephalinase) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Binding of D-phenylalanine and D-tyrosine to carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of Serotonin and Dopamine Metabolites in Human Brain Microdialysis and Cerebrospinal Fluid Samples by UPLC-MS/MS: Discovery of Intact Glucuronide and Sulfate Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Antagonism of stress-induced analgesia by D-phenylalanine, an anti-enkephalinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. afpafitness.com [afpafitness.com]

- 13. researchgate.net [researchgate.net]

- 14. N-(Hydroxyaminocarbonyl)phenylalanine: a novel class of inhibitor for carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. medcentral.com [medcentral.com]

- 17. Carboxypeptidase A - Wikipedia [en.wikipedia.org]

- 18. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 19. This compound markedly potentiates opiate analgesia - an example of nutrient/pharmaceutical up-regulation of the endogenous analgesia system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. clinician.com [clinician.com]

- 21. This compound in depressed patients: an open study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound in depressed patients: An open study | Semantic Scholar [semanticscholar.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

A Technical Guide to the Contrasting Biological Functions of Phenylalanine Enantiomers: L-Phenylalanine vs. D-Phenylalanine

Introduction: The Significance of Chirality in Biological Systems

In the intricate molecular landscape of biology, the three-dimensional arrangement of atoms within a molecule can dictate its function. This concept of stereoisomerism, where molecules possess the same chemical formula and connectivity but differ in spatial arrangement, is fundamental. Enantiomers, a specific class of stereoisomers, are non-superimposable mirror images of each other, often described as being "left-handed" (L, levo) or "right-handed" (D, dextro). While they may share identical physical properties in an achiral environment, their interactions with the chiral machinery of living organisms—such as enzymes and receptors—are often profoundly different. Phenylalanine, an α-amino acid, serves as a classic exemplar of this principle, existing as L-phenylalanine and D-phenylalanine. This guide provides an in-depth technical exploration of the distinct metabolic fates, biological functions, and therapeutic applications of these two enantiomers, tailored for researchers and drug development professionals.

L-Phenylalanine: The Essential Proteinogenic and Neurotransmitter Precursor

L-phenylalanine is the naturally occurring, biologically dominant enantiomer.[][2] As one of the nine essential amino acids, it cannot be synthesized de novo by humans and must be obtained from dietary protein sources such as meat, dairy, and soy products.[3][4][5] Its biological significance is rooted in two primary, interconnected pathways.

Core Function 1: A Fundamental Building Block for Protein Synthesis

The most fundamental role of L-phenylalanine is its incorporation into polypeptide chains during protein synthesis.[[“]] Coded for by the mRNA codons UUU and UUC, it is a crucial component of proteins and enzymes throughout the body, contributing to the structure and function of virtually all tissues.[3][7] Its hydrophobic benzyl side chain plays a key role in the formation of stable protein structures through non-polar interactions.[] A deficiency in L-phenylalanine impairs protein synthesis, leading to compromised growth and tissue repair.[[“]]

Core Function 2: The Metabolic Gateway to Catecholamines and Melanin

Beyond its structural role, L-phenylalanine is the indispensable precursor for a cascade of vital signaling molecules. The rate-limiting step in its catabolism is the irreversible hydroxylation to L-tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase (PAH) in the liver.[8][9]

From L-tyrosine, a series of enzymatic conversions yields the catecholamine neurotransmitters, which are critical for regulating mood, stress response, and cognitive function.[4][7][10][11][12]

-

L-Tyrosine → L-DOPA: Catalyzed by tyrosine hydroxylase.

-

L-DOPA → Dopamine: A key neurotransmitter involved in the brain's reward center, motor control, and motivation.[4]

-

Dopamine → Norepinephrine (Noradrenaline): Vital for the "fight or flight" response, alertness, and memory.[2][4]

-

Norepinephrine → Epinephrine (Adrenaline): A hormone and neurotransmitter central to stress responses.[4]

This metabolic cascade underscores the importance of dietary L-phenylalanine for maintaining neurological health.[2] Furthermore, L-tyrosine is a precursor for melanin, the pigment responsible for skin, hair, and eye color.[2][3]

Clinical Insight: Phenylketonuria (PKU)

The critical nature of the PAH enzyme is highlighted by the genetic disorder Phenylketonuria (PKU). A deficiency in functional PAH prevents the conversion of L-phenylalanine to L-tyrosine, causing L-phenylalanine to accumulate to toxic levels in the blood and brain.[3][13] This can lead to severe intellectual disability and neurological problems if not managed with a strict low-phenylalanine diet.[13]

D-Phenylalanine: A Synthetic Enantiomer with Pharmacological Activity

In stark contrast to its L-isomer, D-phenylalanine is a synthetic amino acid that does not participate in protein synthesis.[][7] Its biological functions are not physiological in a conventional sense but are instead pharmacological, stemming from its ability to modulate specific enzymatic pathways.

Primary Mechanism of Action: Inhibition of Enkephalin Degradation

The most well-documented activity of D-phenylalanine is its role as an inhibitor of enzymes that degrade endogenous opioid peptides, known as enkephalins.[14][15][16] Enkephalins are natural painkillers that bind to opioid receptors, modulating pain perception. Their analgesic effect is typically short-lived because they are rapidly broken down by enzymes such as carboxypeptidase A (CPA) and neprilysin (also known as enkephalinase).[17][18][19]

D-phenylalanine acts as a competitive inhibitor of these enzymes, thereby protecting enkephalins from degradation.[18][20][21] This leads to an accumulation of enkephalins in the nervous system, prolonging and enhancing their natural pain-relieving and mood-elevating effects.[19][21] This mechanism forms the basis for its investigation as a non-addictive analgesic agent.[21]

Therapeutic Potential and Clinical Evidence

Based on its mechanism, D-phenylalanine (often in a racemic DL-phenylalanine mixture) has been investigated for several therapeutic applications:

-

Chronic Pain: It has been proposed as a treatment for chronic pain conditions.[20][22] However, clinical evidence is mixed. While some preliminary studies and anecdotal reports suggest efficacy, other double-blind, placebo-controlled trials have found no significant analgesic effect compared to placebo.[17][20][23]

-

Depression: The mood-elevating properties of endorphins have led to research on D-phenylalanine as a potential antidepressant.[10][14][22] The theory is that by increasing endorphin levels, it may help alleviate symptoms of depression.[24] As with pain, the clinical evidence remains limited and requires more rigorous investigation.[11][22]

Metabolism of D-Phenylalanine

While not a substrate for protein synthesis, D-phenylalanine is not inert. It can be metabolized by the FAD-containing flavoenzyme D-amino acid oxidase (DAAO) .[25][26][27] DAAO catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids.[26][28] In the case of D-phenylalanine, this produces phenylpyruvate. This keto acid can then be transaminated to form L-phenylalanine, providing a potential, albeit minor, pathway for its conversion to the L-enantiomer.[7][25] The efficiency of this pathway underscores the indispensable role of DAAO in the utilization and detoxification of D-amino acids.[25]

Comparative Analysis: D-Phenylalanine vs. L-Phenylalanine

The distinct biological roles of the two enantiomers can be summarized for direct comparison.

| Feature | L-Phenylalanine | D-Phenylalanine |

| Source | Natural, essential amino acid from diet.[2][3] | Synthetic enantiomer.[2][22] |

| Role in Protein Synthesis | Direct and essential building block.[[“]] | Does not participate.[][7] |

| Primary Enzyme Interaction | Substrate for Phenylalanine Hydroxylase (PAH).[9] | Inhibitor of Carboxypeptidase A and other enkephalinases.[18][19][20] |

| Primary Metabolic Fate | Conversion to L-Tyrosine, incorporation into proteins.[8] | Oxidative deamination by D-Amino Acid Oxidase (DAAO).[25][26] |

| Core Biological Function | Protein structure; Precursor to catecholamines and melanin.[3][7] | Pharmacological modulation of the endogenous opioid system.[14][15] |

| Primary Therapeutic Area | Used in nutritional support. | Investigated for chronic pain and depression (evidence is mixed).[17][20][23] |

| Deficiency/Dysfunction State | Phenylketonuria (PKU) due to PAH deficiency.[3] | Not applicable as it is not an essential nutrient. |

Experimental Methodologies: Assessing D-Phenylalanine Activity

To validate the primary mechanism of D-phenylalanine, researchers can perform an in vitro enzyme inhibition assay. The following protocol outlines a method to determine the inhibitory effect of D-phenylalanine on Carboxypeptidase A (CPA).

Protocol: Carboxypeptidase A (CPA) Inhibition Assay

Objective: To quantify the inhibition of CPA enzymatic activity by D-phenylalanine using a synthetic peptide substrate.

Materials:

-

Bovine pancreatic Carboxypeptidase A (CPA)

-

D-Phenylalanine (inhibitor)

-

N-(4-Methoxyphenylazoformyl)-L-phenylalanine (Moc-Phe), a chromogenic substrate

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of CPA (e.g., 1 mg/mL) in cold assay buffer.

-

Prepare a stock solution of D-phenylalanine (e.g., 100 mM) in assay buffer. Create a serial dilution series to test a range of concentrations (e.g., 0.1 mM to 50 mM).

-

Prepare a stock solution of the substrate Moc-Phe (e.g., 10 mM) in a suitable solvent like DMSO and then dilute in assay buffer to the final working concentration.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add 50 µL of assay buffer, 25 µL of the D-phenylalanine dilution series.

-

Positive Control (No Inhibitor): Add 75 µL of assay buffer.

-

Negative Control (No Enzyme): Add 100 µL of assay buffer.

-

-

Enzyme Addition and Pre-incubation:

-

Add 25 µL of the CPA working solution to all wells except the Negative Control wells.

-

Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

Add 25 µL of the Moc-Phe substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well should be 125 µL.

-

-

Kinetic Measurement:

-

Immediately place the microplate into the plate reader pre-heated to 37°C.

-

Measure the change in absorbance at 340 nm every 60 seconds for 20-30 minutes. The cleavage of the substrate by CPA results in a product that absorbs at this wavelength.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Normalize the velocities of the test wells to the positive control (no inhibitor) to determine the percent inhibition for each D-phenylalanine concentration.

-

Plot percent inhibition against the logarithm of the D-phenylalanine concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Conclusion

The enantiomers of phenylalanine provide a compelling illustration of stereospecificity in biological systems. L-phenylalanine is an indispensable component of life, serving as a cornerstone for protein architecture and the synthesis of critical neurotransmitters. Its metabolic pathway is tightly regulated, and disruptions have severe clinical consequences. Conversely, D-phenylalanine is a pharmacological agent whose primary value lies in its ability to inhibit specific enzymes, thereby modulating endogenous signaling pathways related to pain and mood. For researchers in drug development and life sciences, understanding these fundamental differences is paramount for nutritional science, the study of metabolic diseases, and the rational design of novel therapeutics.

References

- Wikipedia. Phenylalanine. [Link]

- EBSCO. Phenylalanine as a therapeutic supplement | Research Starters. [Link]

- MetwareBio. Phenylalanine: Essential Roles, Metabolism, and Health Impacts. [Link]

- Walsh, N. E., Ramamurthy, S., Schoenfeld, L., & Hoffman, J. (1986). Analgesic effectiveness of D-phenylalanine in chronic pain patients.

- MedCentral. Nutritional Supplements in Pain Practice. [Link]

- Ehrenpreis, S. (1982). D-phenylalanine and other enkephalinase inhibitors as pharmacological agents: implications for some important therapeutic application. Acupuncture & Electro-Therapeutics Research, 7(2-3), 157–172. [Link]

- PeaceHealth.

- Caring Sunshine. Relationship: Specific Neurotransmitters and l-phenylalanine. [Link]

- Sicuteri, F. (1986). Analgesic effectiveness of D-phenylalanine in chronic pain patients. Cephalalgia, 6(4), 229-231. [Link]

- Russell, A. L., & McCarty, M. F. (2000). This compound markedly potentiates opiate analgesia - an example of nutrient/pharmaceutical up-regulation of the endogenous analgesia system. Medical Hypotheses, 55(4), 283–288. [Link]

- Wikipedia. D-Phenylalanine. [Link]

- Konno, R., & Yasumura, Y. (1983). Involvement of D-amino-acid oxidase in D-amino acid utilization in the mouse. Journal of Nutritional Science and Vitaminology, 29(4), 485–492. [Link]

- Healthline. Phenylalanine: Benefits, Side Effects, and Food Sources. [Link]

- Medical News Today. Phenylalanine: What it is, sources, benefits, and risks. [Link]

- Pharmasave Cloverdale Pharmacy. A Little Amino Acid to End a Lot of Pain. [Link]

- Gjetting, T., Petersen, M., & Teigen, K. (2015). The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers. Biochemistry, 54(32), 5030–5038. [Link]

- RxList. Phenylalanine: Health Benefits, Side Effects, Uses, Dose & Precautions. [Link]

- Wuxi Jinghai Amino Acid Co., Ltd. The Role of L Phenylalanine in Protein Synthesis. [Link]

- Blum, K., Chen, T. J., & Morse, S. (2018). Hypothesizing Balancing Endorphinergic and Glutaminergic Systems to Treat and Prevent Relapse to Reward Deficiency Behaviors: Coupling D-Phenylalanine and N-Acetyl-L-Cysteine (NAC) as a Novel Therapeutic Modality. Clinical Medical Reviews and Case Reports, 5(3), 224. [Link]

- Consensus. Is phenylalanine essential for protein synthesis? [Link]

- everywomanover29 blog. [NEW] D-Phenylalanine (DPA)

- ITC Compounding Pharmacy. D-PHENYL-RELIEF. [Link]

- Wikipedia. Monoamine precursor. [Link]

- WebMD. Phenylalanine: Uses and Risks. [Link]

- Gjetting, T., Petersen, M., & Teigen, K. (2015). The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers. Biochemistry, 54(32), 5030-5038. [Link]

- A&A Pharmachem. Unlock Cognitive Potential: The Role of D-Phenylalanine in Supplements. [Link]

- Pediaa.Com. What is the Difference Between L-Phenylalanine and this compound. [Link]

- Molla, G., Sacchi, S., & Pollegioni, L. (2018). Human D-Amino Acid Oxidase: Structure, Function, and Regulation. Frontiers in Molecular Biosciences, 5, 100. [Link]

- Roberts, M. F., Leney, A. C., & Heck, A. J. (2014). An additional substrate binding site in a bacterial phenylalanine hydroxylase. Protein Science, 23(9), 1290–1296. [Link]

- Thompson, G. N. (2013). An Overview of Phenylalanine and Tyrosine Kinetics in Humans. The Journal of Nutrition, 143(10), 1543S–1548S. [Link]

- Legere Pharmaceuticals. This compound vs L-Phenylalanine: Key Differences Explained. [Link]

- Daubner, S. C., & Fitzpatrick, P. F. (2014). Activation of Phenylalanine Hydroxylase by Phenylalanine Does Not Require Binding in the Active Site. Biochemistry, 53(48), 7579–7585. [Link]

- Wikipedia. D-amino acid oxidase. [Link]

- ResearchGate. Enzymatic activities of d-amino acid oxidase (DAAO) and l-phenylalanine... [Link]

- Molla, G., Sacchi, S., & Pollegioni, L. (2018). Human D-Amino Acid Oxidase: Structure, Function, and Regulation. Frontiers in Molecular Biosciences, 5, 100. [Link]

- Wikipedia. Phenylalanine hydroxylase. [Link]

- El-Azaz, A. M., El-Sharkawy, S. L., & El-Sayed, R. A. (2016). Biosynthesis and Metabolic Fate of Phenylalanine in Conifers. Frontiers in Plant Science, 7, 1769. [Link]

Sources

- 2. Phenylalanine: What it is, sources, benefits, and risks [medicalnewstoday.com]

- 3. Phenylalanine: Essential Roles, Metabolism, and Health Impacts - MetwareBio [metwarebio.com]

- 4. Phenylalanine: Benefits, Side Effects, and Food Sources [healthline.com]

- 5. legerepharm.com [legerepharm.com]

- 6. consensus.app [consensus.app]

- 7. Phenylalanine - Wikipedia [en.wikipedia.org]

- 8. An Overview of Phenylalanine and Tyrosine Kinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenylalanine hydroxylase - Wikipedia [en.wikipedia.org]

- 10. kraftchemical.com [kraftchemical.com]

- 11. caringsunshine.com [caringsunshine.com]

- 12. Monoamine precursor - Wikipedia [en.wikipedia.org]

- 13. Phenylalanine: Uses and Risks [webmd.com]

- 14. D-phenylalanine and other enkephalinase inhibitors as pharmacological agents: implications for some important therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. D-Phenylalanine - Wikipedia [en.wikipedia.org]

- 16. clinmedjournals.org [clinmedjournals.org]

- 17. Analgesic effectiveness of D-phenylalanine in chronic pain patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. medcentral.com [medcentral.com]

- 19. itcpharmacy.com [itcpharmacy.com]

- 20. Phenylalanine – Health Information Library | PeaceHealth [peacehealth.org]

- 21. cloverdalepharmasave.com [cloverdalepharmasave.com]

- 22. Phenylalanine as a therapeutic supplement | Research Starters | EBSCO Research [ebsco.com]

- 23. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 24. [NEW] D-Phenylalanine (DPA) powder for boosting endorphins: improve mood, reduce comfort eating and ease pain - everywomanover29 blog [everywomanover29.com]

- 25. Involvement of D-amino-acid oxidase in D-amino acid utilization in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Frontiers | Human D-Amino Acid Oxidase: Structure, Function, and Regulation [frontiersin.org]

- 27. D-amino acid oxidase - Wikipedia [en.wikipedia.org]

- 28. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

DL-Phenylalanine as a Precursor to Neurotransmitters: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of DL-Phenylalanine (DLPA) and its pivotal role as a precursor to essential catecholamine neurotransmitters. We will explore the distinct and synergistic actions of its constituent stereoisomers, L-Phenylalanine and D-Phenylalanine. This document will detail the biochemical cascade from the transport of phenylalanine across the blood-brain barrier to the enzymatic synthesis of dopamine, norepinephrine, and epinephrine. Furthermore, this guide will delve into the unique pharmacological properties of D-Phenylalanine, including its role as an enkephalinase inhibitor. Methodological insights into the quantification of phenylalanine and its metabolites are also provided for the research and drug development professional.

Introduction: The Dichotomy of this compound

Phenylalanine is an essential aromatic amino acid that exists in two stereoisomeric forms: L-Phenylalanine and D-Phenylalanine.[1][2][3][4] this compound is a racemic mixture of these two forms, each possessing distinct biological activities.[5] L-Phenylalanine is the natural isomer incorporated into proteins and serves as the direct precursor for the synthesis of tyrosine and, subsequently, the catecholamine neurotransmitters.[1][3][4][] D-Phenylalanine, a synthetic isomer, is not incorporated into proteins but exhibits unique pharmacological effects, notably in pain modulation and mood regulation.[1][][7] Understanding the individual and combined roles of these isomers is critical for their application in neuroscience research and therapeutic development.

Pharmacokinetics and Transport Across the Blood-Brain Barrier

The journey of phenylalanine to its central nervous system targets begins with its transport across the blood-brain barrier (BBB).

The Large Neutral Amino Acid (LNAA) Transporter

Both L- and D-phenylalanine cross the BBB via the large neutral amino acid (LNAA) transporter (LAT1).[8][9][10] This transporter is a competitive system, meaning that high concentrations of one LNAA can inhibit the transport of others.[9][10][11] This competition is a crucial consideration in pathological states like phenylketonuria (PKU), where elevated plasma phenylalanine levels impair the brain uptake of other essential amino acids, contributing to neurological dysfunction.[9][10][12]

-

L-Phenylalanine: Demonstrates a high affinity for the LNAA transporter and is efficiently transported into the brain.[8][13]

-

D-Phenylalanine: Also utilizes the LNAA transporter but is transported less efficiently than its L-isomer.[8][13] Studies in rats have shown that the bioavailability of D-phenylalanine after intranasal administration is significantly lower than that of L-phenylalanine, suggesting a stereospecificity of the transporter.[13]

The L-Phenylalanine Metabolic Pathway to Catecholamines

The conversion of L-Phenylalanine into the catecholamine neurotransmitters—dopamine, norepinephrine, and epinephrine—is a cornerstone of neurobiology. This multi-step enzymatic process is tightly regulated. The predominant metabolism of phenylalanine occurs through its conversion to tyrosine.[14][15]

Step 1: Hydroxylation of L-Phenylalanine to L-Tyrosine

The initial and irreversible step in this pathway is the hydroxylation of L-Phenylalanine to L-Tyrosine.[14][16]

-

Enzyme: Phenylalanine Hydroxylase (PAH).[14][15][17] This enzyme is primarily found in the liver.[14][15]

-

Cofactors: This reaction requires molecular oxygen (O₂) and tetrahydrobiopterin (BH4).[15][16][17] BH4 is oxidized to dihydrobiopterin (BH2) during the reaction and is subsequently regenerated by dihydrobiopterin reductase (DHPR).[14][15][18]

-

Significance: A deficiency in PAH leads to the genetic disorder phenylketonuria (PKU), characterized by the accumulation of phenylalanine to toxic levels.[15][19]

Step 2: Hydroxylation of L-Tyrosine to L-DOPA

The conversion of L-Tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) is the rate-limiting step in catecholamine synthesis.[17][20][21][22][23]

-

Cofactors: This reaction also requires tetrahydrobiopterin (BH4), molecular oxygen (O₂), and iron (Fe²⁺).[17][24]

-

Regulation: The activity of TH is subject to feedback inhibition by catecholamines, ensuring tight control over their synthesis.[21]

Step 3: Decarboxylation of L-DOPA to Dopamine

L-DOPA is rapidly converted to dopamine.

-

Enzyme: Aromatic L-Amino Acid Decarboxylase (AADC), also known as DOPA decarboxylase.[17][20][24]

-

Cofactor: Pyridoxal Phosphate (PLP), the active form of vitamin B6.[17][24]

Subsequent Conversions to Norepinephrine and Epinephrine

Dopamine can be further metabolized to form the other two major catecholamines.

-

Dopamine to Norepinephrine: This conversion is catalyzed by Dopamine β-Hydroxylase (DBH), which requires ascorbic acid (Vitamin C) and molecular oxygen as cofactors.[17][24]

-

Norepinephrine to Epinephrine: The final step, the methylation of norepinephrine to epinephrine, is carried out by Phenylethanolamine N-Methyltransferase (PNMT), using S-adenosyl-L-methionine (SAMe) as the methyl group donor.[17][24]

Figure 1: The biochemical pathway from L-Phenylalanine to the catecholamine neurotransmitters.

The Distinct Role of D-Phenylalanine

While L-Phenylalanine is a building block, D-Phenylalanine acts as a modulator of the endogenous opioid system.

Enkephalinase Inhibition

The primary proposed mechanism of action for D-Phenylalanine is the inhibition of enkephalinase enzymes, such as carboxypeptidase A.[1][7][25] These enzymes are responsible for the degradation of enkephalins, which are endogenous opioid peptides with analgesic properties.[1][7] By inhibiting their breakdown, D-Phenylalanine may increase the levels and prolong the activity of enkephalins, leading to pain relief.[1][][25]

Some studies suggest that D-phenylalanine may have antidepressant effects, potentially by modulating neurotransmitter activity.[]

Experimental Protocols: Quantification of Phenylalanine and its Metabolites

Accurate quantification of phenylalanine and its downstream metabolites is crucial for both research and clinical applications. Several robust analytical methods are available.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used and reliable method for the determination of phenylalanine concentrations in biological fluids.[26][27]

Protocol Outline: HPLC for Phenylalanine Quantification in Plasma

-

Sample Preparation:

-

Collect blood in heparinized tubes and centrifuge to separate plasma.

-

Deproteinize the plasma sample by adding a precipitating agent (e.g., perchloric acid) and centrifuging to remove precipitated proteins.[28]

-

-

Chromatographic Separation:

-

Detection:

-

Utilize a UV detector, typically at a wavelength of 210 nm, to detect and quantify phenylalanine.[27]

-

-

Quantification:

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), is considered the "gold standard" for its high sensitivity and specificity in quantifying amino acids and their metabolites.[26][28]

Workflow: LC-MS/MS for Phenylalanine and Metabolite Analysis

Figure 2: A generalized workflow for the quantification of phenylalanine and its metabolites using LC-MS/MS.

Data Presentation: Comparative Pharmacokinetics

| Parameter | L-Phenylalanine | D-Phenylalanine | Reference(s) |

| Primary Role | Protein synthesis, Neurotransmitter precursor | Enkephalinase inhibitor | [1][4][] |

| BBB Transport | High affinity for LNAA transporter | Lower affinity for LNAA transporter | [8][13] |

| Bioavailability | High | Lower than L-isomer | [13] |

| Metabolism | Converted to L-Tyrosine | A small amount may be converted to L-Phenylalanine | [29] |

Conclusion and Future Directions

This compound presents a fascinating dual-modality agent with the L-isomer serving as a direct precursor to critical neurotransmitters and the D-isomer acting on the endogenous opioid system. This guide has provided a foundational understanding of the biochemical pathways, analytical methodologies, and distinct roles of each stereoisomer. For researchers and drug development professionals, a thorough understanding of these mechanisms is paramount for designing novel therapeutic strategies targeting neurological and psychiatric disorders. Future research should continue to explore the synergistic potential of the DL-racemic mixture and further elucidate the precise mechanisms of D-phenylalanine's action in vivo.

References

- Metabolism of tyrosine and phenylalanine - DAV University. (n.d.).

- Smith, Q. R., Momma, S., Aoyagi, M., & Rapoport, S. I. (1987). Phenylalanine transport across the blood-brain barrier as studied with the in situ brain perfusion technique. Journal of Neurochemistry, 49(5), 1651–1658. [Link]

- PubChem. (n.d.). Phenylalanine and Tyrosine Metabolism.

- Pietz, J., Kreis, R., Rupp, A., Mayatepek, E., Rating, D., Boesch, C., & Bremer, H. J. (1999). Large neutral amino acids block phenylalanine transport into brain tissue in patients with phenylketonuria.

- Oldendorf, W. H. (1973). Regional transport of phenylalanine across the blood-brain barrier. Journal of neural transmission. Supplementum, 10, 121-129. [Link]

- Pietz, J., Kreis, R., Rupp, A., Mayatepek, E., Rating, D., Boesch, C., & Bremer, H. J. (1999). Large neutral amino acids block phenylalanine transport into brain tissue in patients with phenylketonuria.

- Garg, P., Al-Ani, M., & Gjedde, A. (1999). Inhibition of neutral amino acid transport across the human blood-brain barrier by phenylalanine. Journal of neurochemistry, 73(5), 2075–2082. [Link]

- Wikipedia. (n.d.). D-Phenylalanine.

- Pharmaguideline. (n.d.). Catabolism of Phenylalanine and Tyrosine and Their Metabolic Disorders.

- EBSCO. (n.d.). Phenylalanine as a therapeutic supplement.

- GlobalRx. (n.d.). Clinical Profile of Phenylalanine (DL) FCC.

- National Center for Biotechnology Information. (n.d.). Biosynthesis of Catecholamines. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition.

- Wikipedia. (n.d.). Dopamine.

- Small Molecule Pathway Database. (n.d.). Catecholamine Biosynthesis.

- Brainscape. (n.d.). Phenylalanine & Tyrosine Metabolism/Disorders - Biochemistry Flashcards.

- StudySmarter. (n.d.). Catecholamine Synthesis: Pathway & Metabolism.

- Wikipedia. (n.d.). Catecholamine.

- Pharmaguideline. (n.d.). Biosynthesis and Catabolism of Catecholamine.

- WebMD. (n.d.). Phenylalanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews.

- Fernstrom, J. D. (2007). Tyrosine, phenylalanine, and catecholamine synthesis and function in the brain. The Journal of nutrition, 137(6 Suppl 1), 1539S–1547S; discussion 1548S. [Link]

- RxList. (n.d.). Phenylalanine: Health Benefits, Side Effects, Uses, Dose & Precautions.

- Wikipedia. (n.d.). Phenylalanine.

- de Groot, M. J., Hoeksma, M., Blau, N., Reijngoud, D. J., & van Spronsen, F. J. (2010). Dopamine precursors and brain function in phenylalanine hydroxylase deficiency. Molecular genetics and metabolism, 99 Suppl 1, S53–S58. [Link]

- Lee, W. A., & Chen, C. M. (1991). Systemic absorption of L- and D-phenylalanine across the rat nasal mucosa. Life sciences, 48(15), 1477–1481. [Link]

- Goldstein, F. J., Malseed, R. T., & DeFeo, J. J. (1984). D-phenylalanine: a putative enkephalinase inhibitor studied in a primate acute pain model. Pharmacology, biochemistry, and behavior, 20(4), 585–588. [Link]

- Daubner, S. C., Le, T., & Wang, S. (2011). Tyrosine hydroxylase and regulation of dopamine synthesis. Archives of biochemistry and biophysics, 508(1), 1–12. [Link]

- ResearchGate. (n.d.). Phenylalanine hydroxylase: Function, structure, and regulation.

- YouTube. (2024, April 18). Phenylalanine hydroxylase PAH and dihydrobiopterin reductase DHPR enzymes phenylalanine metabolism.

- Healthline. (2021, November 8). Phenylalanine: Benefits, Side Effects, and Food Sources.

- Medical News Today. (2021, October 14). Phenylalanine: What it is, sources, benefits, and risks.

- National Center for Biotechnology Information. (n.d.). PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA.

- MetwareBio. (n.d.). Phenylalanine: Essential Roles, Metabolism, and Health Impacts.

- MedCentral. (2011, February 21). Nutritional Supplements in Pain Practice.

- Sirrs, S., & van Karnebeek, C. D. (2010). L-Phenylalanine concentration in blood of phenylketonuria patients: a modified enzyme colorimetric assay compared with amino acid analysis, tandem mass spectrometry, and HPLC methods.

- Caring Sunshine. (n.d.). Ingredient: L-phenylalanine.

- Milan, A. M., Riches, Z., & Hughes, A. T. (2022). Method development and validation for analysis of phenylalanine, 4-hydroxyphenyllactic acid and 4-hydroxyphenylpyruvic acid in serum and urine. Journal of inherited metabolic disease, 45(4), 697–705. [Link]

- Harding, C. O., Poletto, L. B., & Stuy, M. (2013). Blood phenylalanine reduction corrects CNS dopamine and serotonin deficiencies and partially improves behavioral performance in adult phenylketonuric mice. Molecular genetics and metabolism, 108(1), 22–28. [Link]

- ResearchGate. (n.d.). L-Phenylalanine concentration in blood of phenylketonuria patients: A modified enzyme colorimetric assay compared with amino acid analysis, tandem mass spectrometry, and HPLC methods.

- ResearchGate. (n.d.). HPLC chromatograms of phenylalanine (standard solutions) at different....

- Gibbons, C., Gribble, F. M., & Reimann, F. (2020). Differential effects of L- and D-phenylalanine on pancreatic and gastrointestinal hormone release in humans: A randomized crossover study. The Journal of clinical endocrinology and metabolism, 105(10), e3638–e3647. [Link]

- ResearchGate. (n.d.). Pharmacokinetics properties of L-Phenylalanine.

Sources

- 1. Phenylalanine as a therapeutic supplement | Research Starters | EBSCO Research [ebsco.com]

- 2. Phenylalanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 3. Phenylalanine: Benefits, Side Effects, and Food Sources [healthline.com]

- 4. Phenylalanine: Essential Roles, Metabolism, and Health Impacts - MetwareBio [metwarebio.com]

- 5. Articles [globalrx.com]

- 7. D-Phenylalanine - Wikipedia [en.wikipedia.org]

- 8. Phenylalanine transport across the blood-brain barrier as studied with the in situ brain perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. JCI - Large neutral amino acids block phenylalanine transport into brain tissue in patients with phenylketonuria [jci.org]

- 10. Large neutral amino acids block phenylalanine transport into brain tissue in patients with phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of neutral amino acid transport across the human blood-brain barrier by phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dopamine precursors and brain function in phenylalanine hydroxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Systemic absorption of L- and D-phenylalanine across the rat nasal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. davuniversity.org [davuniversity.org]

- 15. Catabolism of Phenylalanine and Tyrosine and Their Metabolic Disorders (Phenylketonuria, Albinism, Alkaptonuria, Tyrosinemia) | Pharmaguideline [pharmaguideline.com]

- 16. Biochemistry Glossary: Phenylalanine & Tyrosine Metabolism/Disorders | ditki medical & biological sciences [ditki.com]

- 17. Overview of Tyrosine Metabolism - Creative Proteomics [creative-proteomics.com]

- 18. m.youtube.com [m.youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. Biosynthesis of Catecholamines - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. studysmarter.co.uk [studysmarter.co.uk]

- 22. Catecholamine - Wikipedia [en.wikipedia.org]

- 23. 多巴胺、去甲肾上腺素和肾上腺素的合成 [sigmaaldrich.com]

- 24. Dopamine - Wikipedia [en.wikipedia.org]

- 25. medcentral.com [medcentral.com]

- 26. PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Phenylalanine - Wikipedia [en.wikipedia.org]

Metabolic Fate of DL-Phenylalanine In Vivo: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the in vivo metabolic fate of DL-phenylalanine, a racemic mixture of the essential amino acid L-phenylalanine and its synthetic enantiomer, D-phenylalanine. Designed for researchers, scientists, and drug development professionals, this document delves into the distinct and overlapping metabolic pathways of these enantiomers, outlines detailed experimental protocols for their in vivo investigation, and presents key analytical methodologies for the quantification of parent compounds and their metabolites. By integrating established biochemical knowledge with practical experimental guidance, this guide serves as an essential resource for studies involving this compound, from basic metabolic research to preclinical safety and efficacy assessments.

Introduction: The Dichotomy of Phenylalanine Enantiomers

Phenylalanine, an aromatic amino acid, is a fundamental building block of proteins and a precursor for several critical biomolecules. In nature, it exists almost exclusively as the L-enantiomer. However, synthetic preparations and certain pharmaceutical formulations may contain a racemic mixture of L- and D-phenylalanine. The stereochemistry of these molecules dictates their interaction with enzymes and transporters, leading to distinct metabolic fates and physiological effects. Understanding these differences is paramount for predicting the efficacy, safety, and overall biological impact of any therapeutic or experimental intervention involving this compound.

L-phenylalanine is an essential amino acid, meaning it must be obtained from the diet.[1] Its primary metabolic route is the conversion to L-tyrosine by the enzyme phenylalanine hydroxylase (PAH), primarily in the liver.[2][3][4] This pathway is the rate-limiting step in the complete catabolism of phenylalanine and is crucial for the synthesis of catecholamines (dopamine, norepinephrine, epinephrine) and melanin.[2][4][5]

In contrast, D-phenylalanine is not a substrate for protein synthesis in mammals and its metabolic handling is distinct. A small amount of D-phenylalanine can be converted to L-phenylalanine, though the primary route of its metabolism involves oxidative deamination by D-amino acid oxidase (DAAO).[6][7] This process generates phenylpyruvic acid, a keto acid that can be further metabolized.[6][8]

This guide will first elucidate the intricate metabolic pathways of both enantiomers, followed by a detailed, field-proven protocol for conducting an in vivo study in a rodent model to track the metabolic fate of a this compound dose.

Metabolic Pathways of this compound

The in vivo metabolism of this compound is a multifaceted process involving several key enzymes and leading to a variety of metabolites. The pathways for the D- and L-isomers are largely separate but can converge at the formation of phenylpyruvic acid.

L-Phenylalanine Metabolism

The predominant fate of L-phenylalanine is its conversion to L-tyrosine. This reaction is catalyzed by phenylalanine hydroxylase (PAH), a monooxygenase that requires tetrahydrobiopterin (BH4) as a cofactor.[2][9] A deficiency in PAH leads to the genetic disorder phenylketonuria (PKU), characterized by the accumulation of phenylalanine and its metabolites.[3][10]

L-tyrosine, the product of PAH activity, is a precursor for the synthesis of:

-

Catecholamines: Dopamine, norepinephrine, and epinephrine, which are vital neurotransmitters and hormones.[3]

-

Thyroid hormones: Thyroxine (T4) and triiodothyronine (T3).

-

Melanin: The pigment responsible for coloration of skin, hair, and eyes.

A minor but physiologically significant pathway for L-phenylalanine is its decarboxylation by aromatic L-amino acid decarboxylase (AADC) to form phenylethylamine (PEA).[11][12][13] PEA is a trace amine that acts as a neuromodulator in the central nervous system, with stimulant properties similar to amphetamine.[11][12]

D-Phenylalanine Metabolism

The metabolism of D-phenylalanine is primarily initiated by D-amino acid oxidase (DAAO), an FAD-containing flavoenzyme.[6][14][15] DAAO catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids.[6][14][15] In the case of D-phenylalanine, this reaction yields phenylpyruvic acid.[6][8]

Phenylpyruvic acid is a key intermediate that can undergo several transformations:

-

Transamination: It can be converted to L-phenylalanine through the action of aminotransferases.[3][6][16] This represents a potential route for the "inversion" of D-phenylalanine to its biologically active L-enantiomer.

-

Reduction: Phenylpyruvic acid can be reduced to phenyllactic acid.[10]

-

Decarboxylation: It can be decarboxylated to phenylacetic acid.[10]

Phenylalanine Ammonia-Lyase (PAL) Pathway

While not a mammalian enzyme, phenylalanine ammonia-lyase (PAL) is relevant in the context of potential therapeutic applications for conditions like PKU.[17] PAL, found in plants, bacteria, and yeast, catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia.[18][19][20][21] This enzyme has been investigated as a potential therapy to lower systemic phenylalanine levels.[17][19]

Visualization of Metabolic Pathways

In Vivo Experimental Protocol: A Rodent Model

This section outlines a comprehensive protocol for investigating the metabolic fate of this compound in a rodent model, typically rats or mice. The protocol is designed to be adaptable based on the specific research questions and available analytical instrumentation.

Rationale for Experimental Design

The choice of animal model, dosing regimen, and sample collection time points are critical for obtaining meaningful data. Rodent models are widely used due to their physiological similarities to humans in many metabolic pathways, their relatively low cost, and the availability of established experimental techniques.[10][22] The dosing route and vehicle should be selected to ensure consistent and reproducible absorption. A time-course study is essential to capture the pharmacokinetics of the parent compounds and the formation and elimination of their metabolites.

Experimental Workflow

Step-by-Step Methodology

Materials:

-

Male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (20-25 g)

-

This compound

-

Vehicle (e.g., sterile water or 0.5% carboxymethylcellulose)

-

Oral gavage needles

-

Metabolic cages for urine collection (optional but recommended)

-

Blood collection supplies (e.g., heparinized tubes, syringes)

-

Anesthesia (e.g., isoflurane, ketamine/xylazine)

-

Surgical instruments for tissue harvesting

-

Liquid nitrogen

-

Homogenizer

-

Centrifuge

-

Analytical instrumentation (LC-MS/MS or GC-MS)

Procedure:

-

Animal Acclimatization and Housing:

-

House animals in a controlled environment (12:12 h light:dark cycle, constant temperature and humidity) for at least one week prior to the experiment.

-

Provide ad libitum access to standard chow and water.

-

Fast animals overnight (approximately 12-16 hours) before dosing, with continued access to water.

-

-

Dosing:

-

Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentration.

-

Administer a single dose of this compound via oral gavage. A typical dose might range from 50 to 500 mg/kg, depending on the study objectives.

-

-

Blood Sample Collection:

-

Collect blood samples (approximately 200 µL) at predetermined time points. A suggested schedule for an oral dose is: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[6][12][13]

-

Blood can be collected via tail vein, saphenous vein, or retro-orbital sinus (under anesthesia).

-

Collect blood into heparinized tubes and immediately place on ice.

-

Centrifuge the blood at 4°C to separate plasma.

-

Store plasma samples at -80°C until analysis.

-

-

Urine Collection:

-

Tissue Harvesting (Terminal Procedure):

-

At the final time point (e.g., 24 hours), euthanize the animals under deep anesthesia.

-

Rapidly dissect target tissues such as the liver, kidneys, and brain.[3][8][24][25]

-

Rinse tissues with ice-cold saline to remove excess blood.

-

Blot dry, weigh, and immediately flash-freeze in liquid nitrogen.[8][25]

-

Store tissue samples at -80°C until analysis.

-

-

Sample Preparation for Analysis:

-

Plasma: Precipitate proteins by adding a threefold volume of cold acetonitrile containing an internal standard. Vortex and centrifuge to pellet the protein. Analyze the supernatant.

-

Urine: Thaw and centrifuge to remove any precipitates. Dilute with an appropriate buffer or mobile phase before analysis.

-

Tissues: Homogenize the frozen tissue in a suitable buffer. Precipitate proteins as described for plasma.

-

-

Analytical Quantification:

-

Utilize a validated LC-MS/MS or GC-MS method for the simultaneous quantification of D-phenylalanine, L-phenylalanine, and their key metabolites (tyrosine, phenylpyruvic acid, phenylethylamine, etc.).[4][26]

-

Chiral chromatography columns are necessary to separate the D- and L-enantiomers of phenylalanine.

-

Data Presentation and Interpretation

Pharmacokinetic Parameters

The concentration-time data obtained from the analysis of plasma samples can be used to calculate key pharmacokinetic (PK) parameters for D- and L-phenylalanine.

| Parameter | Description | Typical Values (L-Phe in Rats) |

| Cmax | Maximum plasma concentration | Dose-dependent; e.g., ~73.6 to 1,161 nmol/mL for aspartame-derived Phe.[6][12] |

| Tmax | Time to reach Cmax | ~0.25 - 1 hour post-oral dose.[6] |

| AUC | Area under the plasma concentration-time curve | Dose-dependent and linear with dose.[6][12] |